N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide
Description
N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyphenyl group, a methylpyrimidinyl group, and a sulfanylacetamide linkage, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9-5-6-14-13(15-9)19-8-12(18)16-10-3-2-4-11(17)7-10/h2-7,17H,8H2,1H3,(H,16,18) |
InChI Key |
OANFTNNTIFATIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce the hydroxy group.
Synthesis of the Methylpyrimidinyl Intermediate: This involves the reaction of a pyrimidine derivative with a methylating agent under controlled conditions.
Coupling Reaction: The hydroxyphenyl and methylpyrimidinyl intermediates are then coupled using a sulfanylacetamide linkage. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-2-[(4-methylpyrimidin-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
